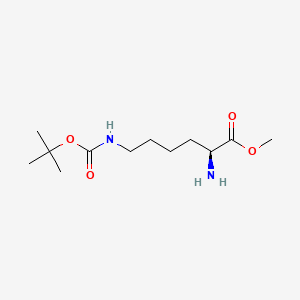

(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Übersicht

Beschreibung

“(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate” is a derivative of lysine . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), involves the neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .Molecular Structure Analysis

The InChI code for this compound is1S/C12H24N2O4/c1-11(2,3)18-10(17)14-8-6-5-7-12(4,13)9(15)16/h5-8,13H2,1-4H3,(H,14,17)(H,15,16)/t12-/m0/s1 . Chemical Reactions Analysis

Boc-AAILs have been used as starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base, yielding the dipeptides in satisfactory yields in 15 minutes .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 260.33 . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate and its derivatives have been extensively used in the synthesis of various compounds. For instance, Adamczyk and Reddy (2001) demonstrated the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives from related amino acids, highlighting its importance in creating non-proteinogenic amino acids (Adamczyk & Reddy, 2001).

Key Intermediate in Synthesis

This compound has been identified as a key intermediate in several synthetic pathways. For example, Swaroop et al. (2014) used its isomers as essential components in the synthesis of microsporin B (Swaroop, Tripathy, Jachak, & Reddy, 2014).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Wirkmechanismus

Target of Action

H-Lys(Boc)OMe, also known as methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate or (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, is a derivative of the essential amino acid lysine . It is commonly used in solution phase peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized.

Mode of Action

The compound acts as a building block in the formation of peptides. The tert-butoxycarbonyl (Boc) group in H-Lys(Boc)OMe serves as a protective group for the amino group in the lysine residue during peptide synthesis . This prevents unwanted side reactions from occurring during the synthesis process. Once the desired peptide chain is formed, the Boc group can be removed under acidic conditions to reveal the free amino group .

Biochemical Pathways

H-Lys(Boc)OMe is involved in the biochemical pathway of peptide synthesis. It is incorporated into the growing peptide chain during the elongation phase of synthesis. The presence of the Boc group ensures that peptide bonds are formed at the correct locations, leading to the production of the desired peptide sequence .

Pharmacokinetics

The Boc group may influence these processes by altering the compound’s solubility and stability .

Result of Action

The result of H-Lys(Boc)OMe’s action is the successful synthesis of peptides with the correct sequence. By protecting the amino group of lysine, it ensures that peptide bonds are formed correctly, leading to the production of peptides with the desired sequence and structure .

Action Environment

The action of H-Lys(Boc)OMe is influenced by the conditions under which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of peptide bond formation and the removal of the Boc group. Optimal conditions for these processes are typically determined empirically in the laboratory .

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJOGMHGKPNPTO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

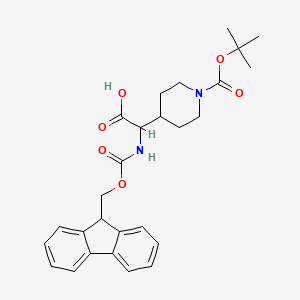

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

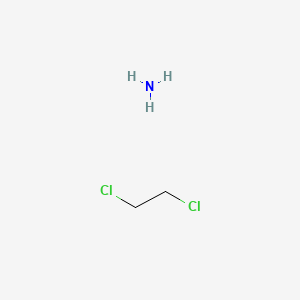

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)

![(1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]-1,2-diphenylethylenediamine](/img/structure/B3068159.png)

![2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline](/img/structure/B3068194.png)